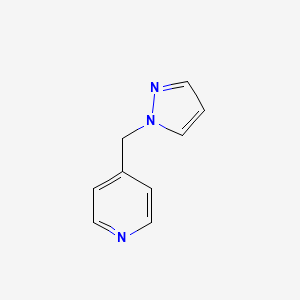

4-(Pyrazol-1-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZOGWBXJGNXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Pyrazol 1 Ylmethyl Pyridine

Established Synthetic Pathways

The traditional synthesis of 4-(Pyrazol-1-ylmethyl)pyridine primarily relies on a straightforward N-alkylation strategy, which involves the preparation of suitable precursors followed by their coupling.

Precursor Synthesis and Functionalization

The synthesis of the target compound necessitates two key precursors: a pyrazole (B372694) ring and a pyridine (B92270) moiety functionalized at the 4-position with a reactive group.

Pyrazole Synthesis: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block. chim.it A widely used method for its synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated carbonyl compound. benchchem.comlongdom.org For the unsubstituted pyrazole ring, hydrazine hydrate can be reacted with appropriate C3 synthons.

Pyridine Precursor Functionalization: The pyridine component required is typically 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. These precursors can be synthesized from commercially available starting materials like 4-pyridinemethanol. For instance, treatment of 4-pyridinemethanol with thionyl chloride or hydrobromic acid can yield the corresponding 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine, respectively. Related precursors, like 2,6-bis(chloromethyl)pyridine, are synthesized from the corresponding pyridine-dicarbinol. rsc.orgrsc.org

Coupling Reactions for Pyrazole-Pyridine Linkage

The most common and established method for linking the pyrazole and pyridine moieties is through a nucleophilic substitution reaction, specifically an N-alkylation of the pyrazole ring. benchchem.com

In this reaction, the pyrazole acts as a nucleophile. The N-H proton of the pyrazole is first removed by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the pyrazolate anion. benchchem.commdpi.com This anion then attacks the electrophilic methylene (B1212753) carbon of the 4-(halomethyl)pyridine, displacing the halide and forming the C-N bond that links the two heterocyclic rings via a methylene bridge. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures to ensure a reasonable reaction rate. benchchem.commdpi.com

Table 1: Representative Conditions for N-alkylation of Pyrazoles

| Pyrazole Derivative | Pyridine Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazole | 4-(chloromethyl)pyridine | K₂CO₃ | DMF | 60-100 | Good (Typical) | benchchem.com |

| 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 4-(chloromethyl) derivative of phenylpyridine | NaH | DMF | 60 | 72-79 | mdpi.com |

Novel Synthetic Approaches and High-Yield Strategies

Recent advancements in chemical synthesis have led to the development of more efficient, sustainable, and scalable methods applicable to the synthesis of this compound and its derivatives.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of pyrazole and pyridine derivatives, several strategies have been reported that align with these principles.

One approach involves the use of environmentally benign solvents, such as water. Multi-component reactions (MCRs) conducted in water have been developed for the synthesis of various pyrazole and pyrazolo[3,4-b]pyridine derivatives. longdom.org These methods are advantageous due to their operational simplicity and reduced use of hazardous organic solvents. longdom.org Another green strategy is the development of metal-catalyst-free reactions. For instance, a metal-free aerobic dehydrogenative cross-coupling reaction between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolones has been reported, using molecular oxygen as the sole oxidant to produce (pyrazol-4-ylidene)pyridine derivatives. acs.org Applying such principles to the synthesis of this compound could involve exploring water-based N-alkylation or developing catalyst-free coupling methods.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. afinitica.com This technology has been successfully applied to the synthesis of pyrazoles and related heterocycles. afinitica.commdpi.com

In a flow setup, solutions of reactants are pumped through a heated reactor, often containing a packed bed of a catalyst or reagent. mdpi.com This allows for precise control over reaction parameters like temperature, pressure, and residence time. Research has shown that the synthesis of pyrazole derivatives under flow conditions can dramatically reduce reaction times from hours to minutes while maintaining high yields. mdpi.com For example, the synthesis of pyrazolopyrimidinone derivatives, which took 9 hours in a batch process, was completed in just 16 minutes under flow conditions with comparable yields. mdpi.com These process-intensified protocols are ideal for rapidly producing libraries of compounds and for large-scale manufacturing. afinitica.com

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

| Reaction Type | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidinone Synthesis (Batch) | Conventional heating | 9 h | 80-85 | mdpi.com |

| Pyrazolopyrimidinone Synthesis (Flow) | 120 °C, sulphonated graphene oxide catalyst | 16 min | 80-85 | mdpi.com |

| 4-(Pyrazol-1-yl)carboxanilides (Batch) | Conventional heating | Days | Moderate | afinitica.com |

Asymmetric Synthesis and Chiral Induction Principles

The parent compound, this compound, is achiral as it lacks a stereocenter. Therefore, asymmetric synthesis is not necessary for its preparation. However, these principles are highly relevant for the synthesis of chiral derivatives of this scaffold, where substituents on the pyridine ring, pyrazole ring, or the methylene bridge create one or more stereocenters.

The asymmetric synthesis of chiral pyridine derivatives is a challenging but important field, particularly for pharmaceuticals. numberanalytics.com Chiral induction can be achieved through several strategies:

Chiral Catalysis: This approach uses a small amount of a chiral catalyst to generate an enantiomerically enriched product. For the synthesis of related chiral pyrazolo[3,4-b]pyridine analogues, chiral-at-metal Rh(III) complexes have been employed to catalyze Friedel–Crafts-type alkylation/cyclization reactions, achieving excellent yields (81–98%) and high enantioselectivity (85–99% ee). rsc.org Similarly, chiral 4-aryl-pyridine-N-oxides have been developed as effective nucleophilic organocatalysts for asymmetric transformations. acs.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used in asymmetric synthesis to control stereochemistry effectively. numberanalytics.com

Should a synthetic target be a chiral derivative of this compound, for example, with a substituent on the methylene linker, these asymmetric strategies could be employed to control the configuration of the resulting stereocenter.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces a unique set of challenges that necessitate strategic adjustments to the synthetic protocol. While laboratory methods prioritize discovery and structural confirmation, preparative-scale synthesis focuses on efficiency, cost-effectiveness, safety, and robustness. Key considerations include managing reaction exotherms, ensuring efficient mass transfer, and developing scalable purification methods.

A primary method for synthesizing N-alkylated pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide in the presence of a base. For this compound, this typically involves the N-alkylation of pyrazole with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. While straightforward in the lab, scaling this reaction requires careful optimization.

Challenges and Optimization in Batch Processing

Systematic optimization of reaction parameters is a critical first step for any scale-up. The choice of base, solvent, temperature, and reaction time can dramatically impact the efficiency and cost of the process. Research on analogous pyrazole alkylations highlights the variability in yield based on these conditions.

Table 1: Example of Reaction Condition Optimization for a Related Pyrazole Alkylation benchchem.com This table illustrates how different parameters can affect the outcome of N-alkylation, a crucial consideration for scaling up the synthesis of this compound.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| K₂CO₃ | DMF | 60 | 12 | 68 |

| NaH | THF | 25 | 6 | 55 |

| DBU | DMSO | 80 | 8 | 72 |

Flow Chemistry as a Scalable Alternative

Flow chemistry has emerged as a superior alternative to traditional batch processing for scaling up the synthesis of heterocyclic compounds like pyrazoles. nih.govmdpi.com This technology addresses many of the inherent limitations of large-batch reactors by conducting the reaction in a continuous stream through a tube or microreactor.

The key advantages of flow chemistry in the context of scaling up this compound synthesis include:

Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment. This is particularly important when handling potentially unstable intermediates or conducting highly exothermic reactions. mdpi.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing dangerous thermal runaways. nih.govmdpi.com This leads to cleaner reaction profiles and higher yields.

Efficient Scalability: Increasing production volume in a flow system is achieved by either extending the operation time or by using multiple reactors in parallel (a "numbering-up" approach). nih.gov This avoids the complex and often unpredictable process of re-optimizing a reaction for different-sized batch reactors.

Reduced Reaction Times: Enhanced mixing and heat transfer can significantly accelerate reaction rates, with some processes being completed in hours in flow reactors compared to days in batch systems. nih.gov

Preparative Purification Strategies

Purification is a major bottleneck in scaling up chemical syntheses. While laboratory-scale products are often purified by column chromatography, this method is generally too expensive and time-consuming for large quantities. For the preparative synthesis of this compound, alternative methods must be developed.

Crystallization: This is the preferred method for purifying solid compounds on a large scale. It requires identifying a suitable solvent or solvent mixture from which the product will selectively crystallize, leaving impurities behind in the solution.

Distillation: If the final product is a thermally stable liquid, vacuum distillation can be an effective technique for purification on a large scale.

Extraction: A well-designed series of aqueous extractions can be used during the work-up to remove inorganic salts and other water-soluble impurities before the final purification step.

By strategically optimizing reaction conditions, adopting modern technologies like flow chemistry, and developing robust purification protocols, the synthesis of this compound can be effectively scaled from the laboratory bench to meet preparative-scale demands.

Coordination Chemistry and Metal Complexes of 4 Pyrazol 1 Ylmethyl Pyridine

Ligand Design Principles and Coordination Modes

The coordinating properties of a ligand are fundamentally governed by the spatial arrangement of its donor atoms. For 4-(Pyrazol-1-ylmethyl)pyridine, the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings are located in a para position relative to each other across the pyridine ring, making simultaneous coordination to a single metal center (chelation) impossible. This inherent structural constraint is the primary design principle governing its interactions with metal ions.

Due to its geometry, this compound is expected to exhibit the following coordination characteristics:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen atom or one of the pyrazole nitrogen atoms. In this mode, the other heterocyclic ring remains uncoordinated or may engage in weaker intermolecular interactions.

Bidentate Bridging Coordination: This is the most anticipated coordination mode for this ligand. It can act as a linker or "bridge" between two distinct metal centers, with the pyridine nitrogen binding to one metal and the pyrazole nitrogen binding to another. This behavior is crucial in the construction of coordination polymers, where the ligand systematically connects metal ions to form one-, two-, or three-dimensional networks researchgate.netmdpi.com. The flexible methylene (B1212753) (-CH₂) spacer allows the two aromatic rings to rotate, accommodating various geometries required for network formation.

The ligand cannot function in a polydentate or chelating manner with a single metal ion.

This compound offers two distinct types of nitrogen donors: the sp²-hybridized nitrogen of the pyridine ring and the two nitrogen atoms within the pyrazole ring.

Pyridine Nitrogen: This is generally a strong σ-donor and a π-acceptor, forming robust bonds with a wide range of transition metals.

Pyrazole Nitrogen: The pyrazole ring contains a pyridinic-type nitrogen (at position 2) and a pyrrolic-type nitrogen (at position 1), which is bonded to the methyl group. The unprotonated, sp²-hybridized nitrogen at the 2-position is the one available for coordination. Its donor strength is typically considered slightly weaker than that of pyridine.

The preference for one donor site over the other in a monodentate coordination scenario, or the simultaneous use of both in a bridging scenario, would depend on factors such as the electronic and steric properties of the metal ion (Hard and Soft Acids and Bases theory), the counter-anion, and the solvent system used during synthesis.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes exclusively with this compound are not prevalent in the surveyed literature, general synthetic methodologies used for analogous pyrazole-pyridine ligands can be applied. A typical synthesis would involve the reaction of the ligand with a metal salt in a suitable solvent.

A general synthetic procedure would be: M-X + n[4-(CH₂-pz)py] → [M(4-(CH₂-pz)py)n]X where M is the metal ion, X is an anion (e.g., Cl⁻, NO₃⁻, PF₆⁻), and n is the stoichiometric ratio. The resulting complexes would be characterized using standard techniques such as single-crystal X-ray diffraction, IR spectroscopy (to observe shifts in C=N stretching frequencies upon coordination), and elemental analysis rsc.org.

A vast number of transition metal complexes have been prepared with the chelating isomers of this ligand, such as 2-(pyrazol-1-ylmethyl)pyridine (B13881556) and 2,6-bis(pyrazol-1-ylmethyl)pyridine scispace.comrsc.orgepa.gov. These complexes have applications in catalysis and materials science scielo.org.za. For this compound, while detailed studies are scarce, it is expected to form complexes with first-row transition metals like Copper(II), Cobalt(II), and Zinc(II). For instance, related ligands with a pyrazolyl-methyl-phenyl core have been used to create coordination polymers with Cu(II) and Co(II) researchgate.net.

The coordination chemistry of pyrazole-based ligands with main group and f-block elements is also an active area of research. Ligands containing pyrazole and pyridine N-oxide motifs have been synthesized and complexed with lanthanide nitrates to study their extraction and separation properties mdpi.com. Although no specific examples with this compound were found, its potential to form complexes with these elements exists, likely resulting in coordination polymers where the large coordination numbers of lanthanides are satisfied by multiple ligands and co-ligands (like water or nitrate (B79036) anions).

Structural Analysis of Coordination Compounds

No specific crystal structures for metal complexes of this compound were identified in the available research. However, based on its bridging nature, the resulting structures would likely be coordination polymers. The final architecture (e.g., a 1D chain, 2D layer, or 3D framework) would be influenced by the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of hydrogen bonding or π-π stacking interactions between the aromatic rings researchgate.netacs.org.

The table below presents typical bond lengths observed in related metal complexes containing pyridine and pyrazole donors, which can serve as a reference for what might be expected for complexes of this compound.

| Metal-Donor Bond | Metal Ion | Typical Bond Length (Å) | Reference Complex Type |

| M–N(pyridine) | Fe(II) | 2.274 | Tridentate Pyridylpyrazole |

| M–N(pyrazole) | Fe(II) | 2.173 | Tridentate Pyridylpyrazole |

| M–N(pyridine) | Cu(I) | 2.075–2.110 | Tridentate Pyridylpyrazole |

| M–N(pyrazole) | Cu(I) | 1.907–2.076 | Tridentate Pyridylpyrazole |

This table is for illustrative purposes and the data is derived from complexes of related, but not identical, ligands. rsc.orgrsc.org

X-ray Crystallography of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes in the solid state. Studies on complexes involving this compound and its derivatives reveal detailed information about coordination geometries, bond lengths, and bond angles, which are fundamental to understanding their properties.

The coordination geometry around the metal center is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, in palladium(II) complexes such as [PdCl2(L)] where L is a substituted (pyrazol-1-ylmethyl)pyridine, the metal center typically adopts a square planar geometry. epa.gov Similarly, four-coordinate palladium(II) complexes with related N-heteroaromatic ligands are known to favor square planar geometries. indianchemicalsociety.com In contrast, six-coordinate metal ions like iron(II) or cadmium(II) form distorted octahedral complexes. rsc.orgpsu.edu

In an iron(II) complex with a related tridentate pyridylpyrazole ligand, [FeL2][ClO4]2, the average Fe-N(pyridine) bond distance was found to be significantly elongated at 2.274 Å, while the average Fe-N(pyrazole) distance was 2.173 Å. psu.edu This distortion from ideal octahedral geometry is attributed to steric hindrance from substituents on the ligand framework. psu.edu For cadmium(II) complexes, such as those formed with 2-(pyrazol-1-ylmethyl)pyridine and azide (B81097) ligands, the Cd-N bond lengths are typically in the range of 2.28 Å to 2.41 Å. rsc.org The coordination sphere in these cases is often a distorted cis-octahedron. rsc.org

The self-assembly of a cobalt(II) salt with a more complex pyrazolyl-pyridine ligand resulted in a tetrahedral cage with the formula [Co4L6]. nih.govelsevierpure.com This structure demonstrates how the ligand's geometry directs the formation of intricate, high-symmetry supramolecular architectures. nih.gov

Below is a table summarizing representative crystallographic data for metal complexes containing pyrazolyl-pyridine type ligands.

| Complex Formula | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference(s) |

| [FeL2][ClO4]2 (L = 2-(3,5-dimethylpyrazol-1-ylmethyl)-6-(pyrazol-1-ylmethyl)pyridine) | Fe(II) | Distorted Octahedral | Fe-N(pyridine) = 2.274 (avg), Fe-N(pyrazole) = 2.173 (avg) | psu.edu |

| [Cd(L)(N3)2] (L = 2-(pyrazol-1-ylmethyl)pyridine) | Cd(II) | Distorted Octahedral | Cd-N = 2.313 - 2.410 | rsc.org |

| [PdCl2(L1)] (L1 = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine) | Pd(II) | Square Planar | Not specified | epa.gov |

| Co4L68 (L = 4-benzyl-2-[1-(2-{[3-(4-benzylpyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzyl)-1H-pyrazol-3-yl]pyridine) | Co(II) | Tetrahedral (cage) | Not specified | nih.govelsevierpure.com |

Spectroscopic Signatures in Metal Complexation

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be monitored by techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal center. libretexts.org The stretching vibrations of the pyridine and pyrazole rings are sensitive to complexation. Upon coordination, the C=N stretching vibration of the pyridine ring often shifts to a lower frequency (a shift of 30-40 cm⁻¹ is typical), providing clear evidence of the nitrogen atom's involvement in bonding to the metal. indianchemicalsociety.com New bands appearing in the far-IR region (typically 400-550 cm⁻¹) can often be assigned to the newly formed metal-nitrogen (M-N) stretching vibrations. indianchemicalsociety.com The region between 1400 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and, while complex, provides a unique pattern for each complex. utdallas.edu

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. The coordination of the ligand to a paramagnetic metal center will lead to significant broadening and shifting of the NMR signals. For diamagnetic metal complexes, such as those of Pd(II) or Zn(II), coordination causes distinct downfield or upfield shifts of the proton signals of the pyrazole and pyridine rings compared to the free ligand. epa.govacs.org The protons on the methylene bridge are also sensitive to the coordination environment. Variable-temperature ¹H NMR studies can provide insights into dynamic processes and spin states in solution, as demonstrated for iron(II) complexes of related ligands. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Free pyrazolyl-pyridine ligands typically exhibit intense absorptions in the UV region due to π→π* and n→π* transitions within the aromatic rings. sebhau.edu.ly Upon complexation with a transition metal, new absorption bands often appear in the visible region. These bands are typically of lower intensity and are assigned to d-d transitions (for d-block metals) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com For example, a ruthenium(II) complex, trans-[RuCl2(pmp)4] where pmp is 3-(pyrrol-1-ylmethyl)pyridine, shows a strong MLCT band at a maximum wavelength (λmax) of 404 nm. tandfonline.com The position and intensity of these bands are characteristic of the metal ion and the coordination geometry. mdpi.com

Stability and Lability Studies of Metal Complexes

The formation of a metal complex with this compound in solution is an equilibrium process characterized by a stability constant (also known as a formation constant, Kf). These constants provide a quantitative measure of the thermodynamic stability of the complex. Spectrophotometric titration is a common method used to determine both the stoichiometry and the stability constant of these complexes in solution. sebhau.edu.lymocedes.org

Studies on closely related bis(pyrazolyl)pyridine ligands with various divalent metal ions (such as Cu(II), Ni(II), Co(II), Zn(II), and Cd(II)) have shown that they typically form 1:1 metal-to-ligand complexes in solution. sebhau.edu.lycore.ac.uk The stability of these complexes is influenced by factors such as the nature of the metal ion, pH, and solvent composition. mocedes.org For a series of complexes with 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, the stability order was determined to be Co(II) > Ni(II) > Cu(II). core.ac.uk In another study with Cd(II) and Zn(II), the cadmium complexes were found to be more stable than the zinc complexes. sebhau.edu.ly

The stability constants (log Kf) for these types of complexes are generally large, indicating the formation of thermodynamically stable species. mdpi.com For example, the stability constants (Kf) for Ag(I) complexes with similar bis(pyridyl-pyrazolylmethyl)benzene ligands were on the order of 10⁵. mocedes.org

| Metal Ion | Ligand | Stoichiometry (M:L) | Stability Constant (Kf) | Reference(s) |

| Ag(I) | 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | 1:1 | 9.7 x 10⁵ | mocedes.org |

| Cd(II) | 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | 1:1 | - | sebhau.edu.ly |

| Zn(II) | 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | 1:1 | - | sebhau.edu.ly |

| Co(II) | 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | 1:1 | - | core.ac.uk |

(Note: Specific Kf values were not provided for all complexes in the cited literature, but their formation and stability were confirmed.)

While thermodynamically stable, the coordination bonds in these complexes are often kinetically labile, meaning that the ligands can exchange on and off the metal center at a measurable rate. mdpi.com This lability is crucial for the self-assembly of supramolecular structures, allowing for the correction of "mistakes" during assembly to arrive at the most thermodynamically favored product.

Supramolecular Assembly via Coordination Bonds

The directional nature of coordination bonds, combined with the specific geometry of ligands like this compound, makes them excellent building blocks for the construction of complex supramolecular architectures and coordination polymers. rsc.org These extended structures are formed through the self-assembly of metal ions and ligands.

The final structure of the assembly can be influenced by several factors, including the coordination preference of the metal ion, the flexibility of the ligand, and the nature of the counter-anions present in the reaction. nih.gov For example, using a ditopic bis(pyrazolyl)methane ligand with a pyridine-4-yl substituent, reactions with various silver(I) salts yielded either discrete, box-like cyclic dimers or infinite helical coordination polymers, depending on the coordinating ability of the anion. acs.org Anions with low coordinating ability, such as perchlorate (ClO₄⁻), favored the formation of polymeric structures. acs.org

Ligands containing the this compound motif can bridge metal centers to form one-, two-, or three-dimensional networks. researchgate.netresearchgate.net For instance, hydrothermal synthesis using a related pyridylmethylphosphonate (4-pmp²⁻) ligand with Ni(II) and Cu(II) resulted in the formation of two-dimensional layered coordination polymers. researchgate.netresearchgate.net A cadmium(II) complex with a pmp ligand has been shown to form a three-dimensional coordination polymer. dntb.gov.ua

In addition to infinite polymers, discrete, highly symmetric structures such as tetrahedral M₄L₆ cages can be assembled. nih.gov These structures create well-defined internal cavities and have outward-facing pockets, highlighting the sophisticated level of structural control achievable through coordination-driven self-assembly. nih.govelsevierpure.com The formation of these complex structures is often guided by a combination of strong metal-ligand bonds and weaker noncovalent interactions, such as π-π stacking and hydrogen bonding, which organize the primary coordination units into the final extended framework. nih.govacs.org

Catalytic Applications of 4 Pyrazol 1 Ylmethyl Pyridine Systems

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, 4-(Pyrazol-1-ylmethyl)pyridine and its structural analogs serve as effective ligands for a range of metal-catalyzed reactions. The ability to modify the pyrazole (B372694) and pyridine (B92270) rings allows for the fine-tuning of the catalyst's performance.

Complexes of palladium with pyrazolyl-pyridine based ligands have been investigated for their catalytic activity in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Research has shown that palladium(II) complexes bearing pyridylpyrazole ligands can act as precatalysts in Heck coupling reactions. acs.org These reactions couple aryl halides with alkenes to form substituted alkenes. The specific substituents on the pyrazole and pyridine rings can influence the efficiency of the catalyst. For instance, a study on the Heck reaction between phenyl halides and tert-butyl acrylate (B77674) found that the nature of the substituent at the N1 position of the pyrazole ring significantly impacts the reaction outcome. acs.org

In the realm of Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organohalides, pyrazole-containing ligands have been employed to stabilize palladium catalysts. rsc.org The steric bulk of the substituents on the pyrazole ring can enhance the catalytic activity. For example, bulky bis(pyrazolyl)palladium(II) complexes have demonstrated high conversion rates in the coupling of bromobenzene (B47551) and phenylboronic acid. rsc.org While much of the research focuses on substituted pyrazole ligands, these findings highlight the potential of the fundamental pyrazolyl-pyridine scaffold in facilitating such transformations. A method has also been developed to suppress the formation of impurities derived from phosphorus ligands in the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives, a challenge often encountered in the synthesis of 4-arylpyridines. nih.gov

Furthermore, pyrazole-based ligands have been explored for C-N cross-coupling reactions, leading to N-arylation of various heterocycles like indole, imidazole, and triazole using inexpensive and environmentally benign pyridine-based ligands. lookchem.com

| Reaction Type | Catalyst System | Substrates | Key Findings | Reference |

| Heck Coupling | [PdCl2(pyridylpyrazole)] | Phenyl halides, tert-butyl acrylate | Substituents on the pyrazole ring influence catalytic activity. | acs.org |

| Suzuki-Miyaura Coupling | Bis(pyrazolyl)palladium(II) complexes | Bromobenzene, phenylboronic acid | Bulky ligands enhance catalytic performance. | rsc.org |

| C-N Cross-Coupling | Pyridine-based ligands/Cu | Indole, imidazole, triazoles, aryl halides | Effective for N-arylation of heterocycles. | lookchem.com |

Ruthenium(II) complexes incorporating pyrazolyl-pyridyl-pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones. acs.org This process involves the transfer of hydrogen from a donor molecule, such as isopropanol, to a ketone, yielding an alcohol. The presence of a β-NH functionality in the pyrazole arm of the ligand has been shown to significantly accelerate the reaction rate, with turnover frequencies (TOFs) reaching up to 720,000 h⁻¹. acs.orgresearchgate.net The unsymmetrical and hemilabile nature of these ligands, along with the convertible NH group, is credited for the high catalytic efficiency. acs.org

Iron(II) and nickel(II) complexes with (pyrazolylmethyl)pyridine ligands have also been explored as catalysts for the transfer hydrogenation of acetophenone, showing moderate catalytic activities. ukzn.ac.za In these systems, it was observed that the iron(II) complexes were generally more active than their nickel(II) counterparts. ukzn.ac.za The steric bulk of the ligands also played a role, with less bulky ligands leading to higher catalytic activity. ukzn.ac.za

| Catalyst Metal | Ligand Type | Substrate | Key Findings | Reference |

| Ruthenium(II) | Pyrazolyl-pyridyl-pyrazole | Ketones | Exceptionally high TOFs (up to 720,000 h⁻¹); β-NH group enhances activity. | acs.orgresearchgate.net |

| Iron(II) | (Pyrazolylmethyl)pyridine | Acetophenone | More active than analogous Nickel(II) complexes. | ukzn.ac.za |

| Nickel(II) | (Pyrazolylmethyl)pyridine | Acetophenone | Moderate catalytic activity; activity influenced by ligand sterics. | ukzn.ac.za |

Copper complexes featuring pyrazolyl-pyridine based ligands have been studied for their role in oxidation catalysis. A series of novel bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes have been synthesized and investigated as precatalysts for chemical and electrocatalytic water oxidation. rsc.org These complexes showed activity in chemically driven water oxidation using cerium ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. rsc.org The electronic properties of the substituents on the pyrazolyl moiety were found to have a significant impact on the catalytic activity, with electron-donating groups leading to higher turnover numbers (TON) and turnover frequencies (TOF). rsc.org For instance, a complex with a methyl group on the pyrazole was the most active, while a complex with a phenyl substituent was the least active. rsc.org

In another application, copper(II) complexes formed in situ with pyrazole-based ligands have been used to catalyze the oxidation of catechol to o-quinone. bohrium.comresearchgate.netmdpi.comscispace.com This reaction mimics the activity of the catecholase enzyme. The catalytic activity was found to be dependent on several factors, including the nature of the ligand, the counterion of the copper salt, and the solvent used. bohrium.comresearchgate.netmdpi.com Copper(II)-based complexes generally showed better reaction rates compared to those based on other metals. bohrium.com

| Reaction Type | Catalyst System | Substrate | Key Findings | Reference |

| Water Oxidation | bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) | Water | Electron-donating groups on the pyrazole enhance catalytic activity. | rsc.org |

| Catechol Oxidation | Pyrazole-based ligands with Cu(II) salts | Catechol | Mimics catecholase activity; reaction rate is dependent on ligand, counterion, and solvent. | bohrium.comresearchgate.netmdpi.comscispace.com |

Heterogeneous Catalysis Incorporating this compound

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation and potential for recycling. Ligands such as this compound can be anchored to various materials to create effective heterogeneous catalysts.

Magnetic nanoparticles (MNPs) have emerged as a popular support for catalysts due to their high surface area and the ease with which they can be separated from a reaction mixture using an external magnet. nih.gov The surfaces of MNPs, often coated with silica (B1680970) to prevent aggregation and oxidation, can be functionalized with organic molecules that can then bind to catalytic metal centers. rsc.org For instance, a magnetic-nanoparticle-supported 4-N,N-dialkylaminopyridine catalyst has been developed, demonstrating excellent reactivity and facile recovery. nih.gov While this example uses a related pyridine derivative, the principle can be extended to this compound. The general strategy involves grafting the ligand or a precursor onto the surface of the MNP. cdnsciencepub.com

Silica is another common support for immobilizing catalysts. researchgate.netnih.gov Its surface can be modified to incorporate ligands. For example, silica-based supported ionic liquid-like phases (SILLPs) have been used as heterogeneous catalysts for various reactions. mdpi.com Proline-functionalized magnetic core-shell nanoparticles have also been shown to be efficient and recyclable organocatalysts for aldol (B89426) reactions. researchgate.net These strategies provide a framework for the heterogenization of catalysts containing the this compound ligand.

The surface chemistry of the support material plays a crucial role in the performance of the immobilized catalyst. rsc.org The functional groups on the surface, such as silanol (B1196071) groups on silica, can interact with the catalyst, potentially influencing its activity and stability. nih.gov The choice of linker used to attach the ligand to the support is also critical.

For instance, in the case of magnetic nanoparticles, a coating of silica not only provides stability but also a platform for further functionalization. rsc.org The surface can be modified with various organosilanes to introduce desired functional groups for anchoring the catalytic complex. The catalytic activity of these supported systems can be influenced by factors such as the loading of the catalyst, the nature of the support, and the reaction conditions. For example, the oligomerization of ethylene (B1197577) using immobilized nickel complexes on silica gel has been shown to be affected by the co-catalyst used. researchgate.net The development of these supported catalysts aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Organocatalysis and Non-Metal Catalytic Roles

The intrinsic chemical nature of this compound, possessing both a Lewis basic pyridine nitrogen and a pyrazole ring, suggests its potential to function as an organocatalyst. The pyridine moiety can act as a nucleophilic catalyst or a Brønsted base, while the pyrazole unit can participate in hydrogen bonding interactions. nih.govacs.orgmdpi.com

While extensive research into the specific organocatalytic applications of this compound is still developing, its structural motifs are present in other established organocatalytic systems. For instance, chiral 4-aryl-pyridine-N-oxides have been designed as efficient nucleophilic organocatalysts for acylative dynamic kinetic resolutions. acs.org The pyridine nitrogen in these systems plays a crucial role in activating substrates. Similarly, the pyrazole moiety is known to participate in hydrogen-bond-donating catalysis, which is a powerful strategy in asymmetric organocatalysis. nih.govrsc.org The N-H group of a pyrazole ring, or even activated C-H bonds, can form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. mdpi.comprinceton.edu

Based on these principles, this compound could theoretically catalyze reactions such as:

Acyl transfer reactions: The pyridine nitrogen could act as a nucleophilic catalyst, similar to 4-(dimethylamino)pyridine (DMAP).

Michael additions: The basicity of the pyridine could be sufficient to deprotonate pronucleophiles, initiating conjugate addition reactions.

Hydrogen-bond mediated catalysis: The C-H bonds of the methylene (B1212753) bridge and the pyrazole ring could act as hydrogen-bond donors to activate electrophiles.

It is important to note that while the functional groups within this compound are known to be active in organocatalysis, specific studies demonstrating its efficacy as a standalone organocatalyst are not yet prevalent in the reviewed literature.

Reaction Mechanism Elucidation in Catalytic Cycles

In metal-catalyzed reactions, this compound and its derivatives serve as crucial ligands that modulate the activity and selectivity of the metal center. The elucidation of reaction mechanisms in these systems reveals the intricate role of the ligand.

A prominent example is the ring-opening polymerization (ROP) of lactides and ε-caprolactone initiated by zinc(II) and copper(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands. scielo.org.zarsc.orgresearchgate.net Kinetic studies of these polymerizations show a pseudo-first-order dependence on the monomer concentration. scielo.org.zarsc.org The proposed mechanism for these reactions is a coordination-insertion mechanism . scielo.org.zaresearchgate.net The catalytic cycle is generally believed to proceed as follows:

Initiation: The lactide or ε-caprolactone monomer coordinates to the metal center of the complex.

Insertion: The coordinated monomer is then nucleophilically attacked by an initiating group (e.g., an acetate (B1210297) ligand), leading to the opening of the cyclic monomer and the formation of a metal-alkoxide species.

Propagation: Subsequent monomer units coordinate to the metal center and are inserted into the metal-polymer chain bond, leading to chain growth.

Termination/Chain Transfer: The active polymer chain can be terminated by hydrolysis or other chain transfer agents.

The nature of the substituents on the pyrazole and pyridine rings of the ligand, as well as the choice of the metal, significantly influences the rate and control of the polymerization. For instance, zinc(II) complexes generally exhibit higher catalytic activities than their copper(II) counterparts in the ROP of lactides. scielo.org.za

In the context of water oxidation catalyzed by copper(I) complexes of bis(pyrazol-1-ylmethyl)pyridine ligands, the mechanism involves the generation of high-valent copper-oxo species. rsc.org The ligand framework stabilizes the copper center in various oxidation states and facilitates the electron transfer processes necessary for the catalytic cycle. The electronic properties of the substituents on the pyrazole rings have a significant impact on the catalytic activity, with electron-donating groups leading to higher turnover numbers and frequencies. rsc.org

Selectivity and Turnover Frequency Studies

The selectivity and efficiency, often quantified by turnover number (TON) and turnover frequency (TOF), are critical parameters for evaluating a catalytic system. For catalysts incorporating this compound derivatives, these parameters have been investigated in various reactions.

In the ring-opening polymerization of lactides , selectivity can refer to the stereoselectivity of the polymerization. For example, zinc(II) and copper(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands have been shown to produce predominantly atactic poly(D,L-lactide) but largely isotactic poly(L-lactide), indicating some degree of stereocontrol influenced by the catalyst and monomer structure. scielo.org.za

Table 1: Selectivity and Activity in Ring-Opening Polymerization of Lactides

| Catalyst/Initiator | Monomer | Polymer Tacticity | Rate Constant (h⁻¹) |

|---|---|---|---|

| [Zn(Ac)₂(L¹)] | D,L-LA | Atactic | 0.328 scielo.org.za |

| [Cu(Ac)₂(L¹)] | D,L-LA | Atactic | 0.066 scielo.org.za |

| [Zn(Ac)₂(L²)] | D,L-LA | Atactic | 0.196 scielo.org.za |

| [Cu₂(Ac)₄(L²)₂] | D,L-LA | Atactic | 0.044 scielo.org.za |

| [Zn(Ac)₂(L¹)] | L-LA | Isotactic | 0.157 scielo.org.za |

| [Cu(Ac)₂(L¹)] | L-LA | Isotactic | 0.074 scielo.org.za |

| [Zn(Ac)₂(L²)] | L-LA | Isotactic | 0.107 scielo.org.za |

| [Cu₂(Ac)₄(L²)₂] | L-LA | Isotactic | 0.039 scielo.org.za |

L¹ = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine; L² = 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine

In the oligomerization of ethylene , the selectivity of catalysts based on unsymmetrical (pyrazolylmethyl)pyridine metal complexes is highly dependent on the co-catalyst and solvent system. epa.gov For example, activation with ethylaluminium dichloride (EtAlCl₂) in toluene (B28343) leads to Friedel-Crafts alkylated products, whereas using hexane (B92381) or chlorobenzene (B131634) as the solvent yields predominantly C₄ and C₆ oligomers. epa.gov

Table 2: Turnover Frequencies in Catalytic Water Oxidation

| Catalyst | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |

|---|---|---|---|---|

| [Cu(L¹)(MeCN)]PF₆ (C1) | CAN | - | - | rsc.org |

| [Cu(L²)(MeCN)]PF₆ (C2) | CAN | 4.6 | 0.31 | rsc.org |

| [Cu(L³)(MeCN)]PF₆ (C3) | CAN | - | - | rsc.org |

| [Cu(L⁴)(MeCN)]PF₆ (C4) | CAN | 2.3 | 0.0086 | rsc.org |

| [Cu(L²)(MeCN)]PF₆ (C2) | Sodium m-periodate | 3.77 | 0.14 | rsc.org |

| [Cu(L²)(MeCN)]PF₆ (C2) | Sodium persulfate | 4.02 | 0.044 | rsc.org |

L¹ = 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine; L² = 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine; L³ = 2,6-bis((3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl)pyridine; L⁴ = 2,6-bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine; CAN = Cerium ammonium nitrate

The data clearly indicates that the ligand structure, specifically the substituents on the pyrazole rings, has a profound effect on the catalytic performance. Electron-donating groups on the pyrazole ring generally enhance the catalytic activity in water oxidation. rsc.org

Mechanistic and Interaction Studies at the Molecular Level

Non-Covalent Interactions and Intermolecular Forces

The solid-state packing and solution-state behavior of 4-(Pyrazol-1-ylmethyl)pyridine and its derivatives are significantly influenced by a range of non-covalent interactions. These forces dictate the supramolecular architecture of the compound and its complexes.

The aromatic nature of both the pyridine (B92270) and pyrazole (B372694) rings in this compound allows for significant π-π stacking interactions. These interactions are a common feature in the crystal packing of its metal complexes. In complexes of the related ligand 2,6-bis[3-(2'-pyridyl)pyrazol-1-ylmethyl]pyridine, π-π interactions between the pyridine rings of the pyridylpyrazole units contribute to the formation of linear chains. scispace.com Similarly, in zinc(II) complexes of 2-[3-(2-pyridyl)pyrazol-1-ylmethyl]pyridine, adjacent mononuclear units form π-π stacking interactions between the pyridine and pyrazole rings, with centroid-centroid separations of 3.671(1) Å and 3.681(1) Å, generating one-dimensional chains. researchgate.net A study on metal complexes of 2,6-bis[(pyrazol-1-yl)methyl]pyridine identified a cooperative offset face-to-face π-π stacking and C-H···π interaction, termed the "aryl-pyrazolyl embrace," as a recurring supramolecular organizational feature. acs.org

Halogen bonding is another significant non-covalent interaction, particularly in halogenated derivatives of this compound. For example, in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, the bromine atom can participate in halogen bonding, with Br···N interactions between adjacent molecules having distances in the range of 3.2–3.5 Å. This interaction can enhance the binding affinity of the compound to biological targets. In co-crystals of 4-(1H-pyrazol-3-yl)pyridine with 1,4-diiodotetrafluorobenzene, C–I···N halogen bonds are the primary interaction, leading to the formation of discrete dimeric or trimeric motifs. nih.govsemanticscholar.org

Beyond these, other weak interactions such as C-H···π interactions are also prevalent. In the crystal structure of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, pyridine C-H bonds engage with neighboring pyrazole rings at a distance of approximately 3.0 Å, contributing to the stability of the layered structures. In a copper(II) complex of 2,6-bis[3-(2'-pyridyl)pyrazol-1-ylmethyl]pyridine, a combination of π-π stacking and bifurcated C-H···π interactions leads to the formation of a 2D architecture. scispace.com

Table 1: Non-Covalent Interaction Data for this compound Analogues

| Interaction Type | Interacting Groups | Distance (Å) | Compound/Complex | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | C-H···N | - | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | mku.ac.kenih.govacs.org |

| Hydrogen Bonding | O-H···N | - | Co-crystal of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and carboxylic acid | |

| π-π Stacking | Pyridine-Pyrazole | 3.671(1) / 3.681(1) | [ZnCl2(2-[3-(2-pyridyl)pyrazol-1-ylmethyl]pyridine)] | researchgate.net |

| Halogen Bonding | Br···N | 3.2–3.5 | 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine |

Chelation and Ligand Binding Kinetics

The nitrogen atoms in both the pyridine and pyrazole rings of this compound make it an effective chelating agent for a variety of metal ions. The flexibility of the methylene (B1212753) linker allows the two aromatic rings to orient themselves to form stable coordination complexes.

The kinetics of ligand substitution reactions involving pyrazolylpyridine complexes have been studied to understand their reactivity. For instance, a kinetic study of ruthenium(III) pincer-type complexes with ligands like 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine showed that the rate constants of substitution reactions with biomolecules depend on the properties of the spectator ligand and the nature of the entering nucleophile. rsc.org Similarly, studies on palladium(II) complexes with tridentate bis(benzazole) ligands, which share structural similarities, revealed that the kinetic reactivity is influenced by the electronic effects of the spectator ligand. mku.ac.ke The reactivity of a series of palladium(II) complexes with (pyrazolyl)pyridine ligands was found to decrease with increasing steric bulk on the ligand, and this trend was supported by Density Functional Theory (DFT) calculations. mku.ac.ke

Spectroscopic Investigations of Molecular Interactions

Spectroscopic techniques are invaluable for elucidating the nature of molecular interactions in both the free ligand and its complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the coordination of this compound to metal centers. Upon complexation, the chemical shifts of the protons on the pyridine and pyrazole rings, as well as the methylene bridge, are altered, providing direct evidence of ligand-metal binding.

In the ¹H NMR spectra of copper(I) complexes of 2,6-bis((pyrazol-1-yl)methyl)pyridine derivatives, the methylene and pyrazole protons show a downfield shift compared to the free ligand, which is characteristic of coordination. rsc.org For example, in the ¹H NMR spectrum of the free ligand 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine (L2), the methylene protons appear as a singlet at δ 5.25 ppm. rsc.org Upon formation of the copper(II) complex [Cu(L2)Cl₂], these protons would be expected to shift. While the specific data for the Cu(II) complex of L2 is not provided in the reference, the ¹H NMR of a related complex, C2, which is [Cu(L2)(CH₃CN)]PF₆, shows the methylene protons at δ 5.21 ppm, along with shifts in the pyrazole and pyridine proton signals. rsc.org

Table 2: Representative ¹H NMR Data for 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine (L2) and a Related Copper(I) Complex (C2)

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| L2 | CH₂ | 5.25 (s) | CD₂Cl₂ | rsc.org |

| 4-H (pz) | 5.85 (s) | CD₂Cl₂ | rsc.org | |

| Hβ (py) | 6.69 (d) | CD₂Cl₂ | rsc.org | |

| C2 | CH₂ | 5.21 (s) | CD₂Cl₂ | rsc.org |

| 4-H (pz) | 6.10 (s) | CD₂Cl₂ | rsc.org | |

| Hβ (py) | 7.61 (d) | CD₂Cl₂ | rsc.org |

UV-Vis and Fluorescence Spectroscopy for Interaction Dynamics

The photophysical properties of this compound and its derivatives, particularly when complexed with metal ions, have been a subject of significant investigation to understand their interaction dynamics. UV-Vis and fluorescence spectroscopy are powerful tools in this regard, revealing details about electronic transitions and the nature of the excited state.

UV-Vis Absorption Spectroscopy:

The electronic absorption spectra of pyrazole-pyridine based ligands, such as this compound, typically exhibit characteristic absorption bands. For instance, free pyrazole-pyridine ligands often show two main absorption maxima. One is attributed to the π-π* transitions within the phenyl groups, and the other corresponds to the pyridine-pyrazole moieties. mocedes.org Upon complexation with a metal ion, the absorption maximum associated with the pyridine-pyrazole system is often altered, indicating the donation of n electrons from the ligand to the metal ion, forming a coordination bond. mocedes.org

In studies of related bis(pyrazol-1-yl-methyl)-pyridine derivatives, the absorption spectra of the title compounds show a broad absorption band in the visible region, which is sensitive to solvent polarity. acs.org For example, the absorption maxima can shift bathochromically (to longer wavelengths) with increasing solvent polarity, suggesting an intramolecular charge transfer (ICT) character of the electronic transition. acs.org This ICT is often from an electron-donating part of the molecule to an electron-accepting part. acs.orgresearchgate.net The nature of substituents on the pyrazole or pyridine rings can also influence the absorption spectra. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can lead to a hypsochromic shift (to shorter wavelengths). acs.org

The table below summarizes representative UV-Vis absorption data for related pyrazole-pyridine complexes, illustrating the influence of substituents and metal coordination.

| Compound/Complex | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Pyridine-pyrazolate boron complex (P5) | THF | 308 | 19,600 | researchgate.net |

| Pyridine-pyrazolate boron complex (P5) | Pyridine | 317 | 19,600 | researchgate.net |

| Pyridine-pyrazolate boron complex (P5) | CH₂Cl₂ | 250 | 29,400 | researchgate.net |

| Rhenium(I) complex with pyrazolyl-pyridazine ligand | CH₂Cl₂ | ~410 | 10³ | acs.org |

| Rhenium(I) complex with pyrazolyl-pyridazine ligand | CH₂Cl₂ | ~300 | 10⁴ | acs.org |

| Ruthenium(II) complex with 2,6-bis(pyrazol-1-yl)isonicotinic acid | - | up to 610 | ~3000 | mdpi.com |

Fluorescence Spectroscopy:

Fluorescence spectroscopy provides further insights into the excited-state dynamics of this compound and its complexes. The emission properties, including the wavelength of maximum emission (λem) and quantum yield (ΦF), are highly sensitive to the molecular environment and structure.

For many pyrazole-pyridine derivatives, a large Stokes shift is observed, which is the difference between the absorption and emission maxima. researchgate.netnih.gov This is often indicative of a significant change in geometry or electronic distribution in the excited state compared to the ground state, a characteristic of ICT processes. researchgate.net The emission spectra of these compounds can also be highly solvent-dependent, with the excited state being stabilized in more polar solvents, leading to a red shift in the emission. acs.org

The introduction of different substituents can tune the fluorescence properties. For instance, in a series of donor-π-acceptor type 2,6-bis(pyrazolyl)pyridine derivatives, it was found that increasing the conjugation length resulted in a bathochromic shift of both absorption and emission maxima. acs.org Furthermore, the nature of the donor group can influence the emission, with cyclic pyrrolidine (B122466) donors showing a greater donating capability compared to open-chain dibutyl amino donors. acs.org

The table below presents fluorescence data for some related pyrazole-pyridine systems.

| Compound/Complex | Solvent | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

| Pyridine-pyrazolate boron complex (P5) | THF | 508 | 0.90 | - | researchgate.net |

| Pyridine-pyrazolate boron complex (P5) | Pyridine | 524 | 0.95 | - | researchgate.net |

| Pyridine-pyrazolate boron complex (P5) | CH₂Cl₂ | 370, 513 | 0.43 | - | researchgate.net |

| Pyridine-pyrazolate boron complex (P1) | Benzene (B151609) | 371, 488 | 0.73 | - | researchgate.net |

| Pyridine-pyrazolate boron complex with extended conjugation | - | - | - | up to 263 | researchgate.net |

Fluorescence quenching studies are also employed to understand interaction dynamics. For example, the fluorescence of a pyrazole-pyridine derivative can be quenched upon binding to a metal ion like Cu²⁺. acs.org This quenching can be used to determine binding affinities and stoichiometries.

Reaction Pathways and Intermediate Species Characterization

The synthesis of this compound and its derivatives involves various reaction pathways, often proceeding through key intermediate species. The characterization of these intermediates is crucial for understanding the reaction mechanism and optimizing the synthesis.

Synthetic Pathways:

Several synthetic routes have been developed for the preparation of pyrazole-pyridine compounds. A common method involves the nucleophilic substitution reaction between a pyrazole and a pyridine derivative. For instance, the synthesis can start with commercially available 4-bromo-1H-pyrazole and a suitable pyridine derivative. A base, such as potassium carbonate (K₂CO₃), is often used to deprotonate the pyrazole, facilitating the nucleophilic attack on the pyridine ring. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach is a multi-step synthesis. This may involve the initial synthesis of the pyrazole ring from precursors like phenylhydrazine (B124118) and α,β-unsaturated carbonyl compounds. This is followed by alkylation to introduce substituents, and finally, a coupling reaction with a pyridine derivative to yield the final product.

The Suzuki-Miyaura coupling reaction is another powerful method used in the synthesis of more complex derivatives. This typically involves the reaction of a boronic acid derivative of one heterocyclic ring with a halogenated derivative of the other, in the presence of a palladium catalyst. For example, the preparation of a pyrazole-pyridine intermediate can be achieved through the Suzuki-Miyaura coupling between a chloropyridine derivative and a pyrazole-boronic acid. vulcanchem.com

Intermediate Species:

During these synthetic pathways, several intermediate species can be formed and isolated. For example, in the synthesis of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine, the monosubstituted by-product, 2-bromo-4-hydroxy-6-(pyrazol-1-yl)pyridine, was isolated, indicating that the second substitution step is slower than the first. researchgate.net

In the synthesis of more complex structures, such as those involving a sulfonamide moiety, a key intermediate is the pyrazole-pyridine amine, which is then reacted with a sulfonyl chloride to form the final product. vulcanchem.com The characterization of these intermediates is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The table below outlines some common reaction pathways and the types of intermediates that can be formed.

| Reaction Type | Starting Materials | Key Intermediates | Catalyst/Reagents | Reference |

| Nucleophilic Substitution | 4-bromo-1H-pyrazole, pyridine derivative | Deprotonated pyrazole | K₂CO₃, DMF | |

| Multi-step Synthesis | Phenylhydrazine, α,β-unsaturated carbonyl compound, pyridine derivative | Substituted pyrazole | Various | |

| Suzuki-Miyaura Coupling | Chloropyridine derivative, pyrazole-boronic acid | Pyrazole-pyridine coupled product | Pd(PPh₃)₄, Na₂CO₃ | vulcanchem.com |

| Functional Group Transformation | 2,6-dihydroxy-isonicotinic acid | 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine | Multiple steps | researchgate.net |

The reactivity of these intermediates is also a subject of study. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is a versatile precursor for a range of new tridentate ligands, as the bromine atom can be readily displaced by various nucleophiles. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-(Pyrazol-1-ylmethyl)pyridine. These methods provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties. For instance, studies on similar pyridylpyrazole molecules have utilized DFT methods with basis sets like 6-31G* to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels nih.gov. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

In computational studies of related pyrazole (B372694) derivatives, DFT calculations have been used to explore molecular geometry, frontier molecular orbitals, and Mulliken charges, providing a comprehensive understanding of the molecule's properties researchgate.net. The molecular electrostatic potential (MEP) is another key property derived from DFT, which helps in identifying the electrophilic and nucleophilic sites within the molecule researchgate.net. For substituted bis(pyrazol-1-yl)pyridine ligands, DFT has been used to calculate HOMO-LUMO gaps, demonstrating how chemical modifications can tune the electronic environment rsc.orgresearchgate.net.

A representative table of DFT-calculated electronic properties for a molecule like this compound would typically include the following:

| Parameter | Calculated Value |

| Total Energy (Hartree) | [Data not available] |

| HOMO Energy (eV) | [Data not available] |

| LUMO Energy (eV) | [Data not available] |

| HOMO-LUMO Gap (eV) | [Data not available] |

| Dipole Moment (Debye) | [Data not available] |

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide valuable benchmarks for electronic structure calculations. For related pyrazole pyridine (B92270) carboxylic acid derivatives, quantum chemical calculations at the HF/6-311G** level have been performed to construct Electron Conformational Matrices of Congruity (ECMC) for 4D-QSAR analysis nih.gov. Such studies highlight the utility of ab initio calculations in understanding molecular conformations and their relationship to biological activity.

Molecular Modeling and Simulation Studies of Chemical Interactions

Molecular modeling and simulation are powerful tools for investigating the dynamic behavior of this compound and its interactions with other chemical species, such as metal ions or biological macromolecules.

Ligand-Metal Interaction Modeling

The pyridine and pyrazole nitrogen atoms in this compound make it an excellent ligand for coordinating with metal ions. Molecular modeling can be used to study the geometry, stability, and electronic properties of the resulting metal complexes. Pyrazole-based ligands are known to form stable complexes with a variety of transition metals researchgate.net. Spectrophotometric studies on similar bis(pyrazol-1-ylmethyl)benzene ligands with Ag(I) have been conducted to determine the stability and composition of the complexes formed mocedes.org. Computational modeling of these interactions would typically involve docking the ligand to a metal center and performing geometry optimization and energy calculations to predict the most stable coordination modes.

Reaction Pathway Simulations

Computational methods can be employed to simulate reaction pathways, providing insights into the mechanisms of chemical reactions involving this compound. For instance, DFT calculations have been used to investigate the transition states and activation energies for the formation of complex pyrazole derivatives mdpi.com. These simulations can elucidate the step-by-step process of bond formation and cleavage, helping to understand reaction kinetics and to optimize synthetic procedures. While specific reaction pathway simulations for this compound were not found, the synthesis of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, involves a multi-step process that could be modeled computationally to understand the underlying mechanisms researchgate.net.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of spectra.

Theoretical calculations using DFT are commonly used to predict vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts. For pyrazolopyridine derivatives, theoretical calculations at the DFT/B3LYP level have shown excellent agreement with experimental spectroscopic and XRD data nih.gov. Similarly, for other pyrazole-containing compounds, DFT has been used to compare theoretical and experimental FT-IR and NMR spectra, aiding in the correct assignment of vibrational modes and chemical shifts asianpubs.orgresearchgate.net. In studies of halogenated pyrazoles, DFT calculations have been used to compare theoretical and experimental IR and 1H NMR spectroscopic data mdpi.com.

The predicted spectroscopic data for a molecule like this compound would be presented as follows:

Predicted Vibrational Frequencies (FT-IR)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Pyridine C-N stretch | [Data not available] |

| Pyrazole C=N stretch | [Data not available] |

| C-H aromatic stretch | [Data not available] |

Predicted NMR Chemical Shifts (¹H and ¹³C)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H-2,6 | [Data not available] |

| Pyridine H-3,5 | [Data not available] |

| Pyrazole H-3 | [Data not available] |

| Pyrazole H-4 | [Data not available] |

| Pyrazole H-5 | [Data not available] |

Conformation Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the methylene (B1212753) bridge connecting the pyrazole and pyridine rings. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface (PES) associated with these rotations and to identify the most stable conformations.

The key dihedral angles that define the conformation of this compound are the C(pyridine)-C(methylene)-N(pyrazole)-N(pyrazole) and C(pyridine)-C(methylene)-N(pyrazole)-C(pyrazole) angles. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

The relative energies of different conformers are typically small, suggesting that the molecule may exist as a mixture of several conformations in solution at room temperature. The presence of different isomers and their rapid equilibration in solution has been observed and verified using 2D-EXSY NMR spectroscopy in conjunction with computational calculations for similar substituted pyridine ligands rsc.org.

Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Py-CH2-Pz) | Relative Energy (kcal/mol) |

| A | 0° (eclipsed) | High (Steric Clash) |

| B | 60° (gauche) | Low |

| C | 120° | Intermediate |

| D | 180° (anti) | Lowest (Most Stable) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Design Principles for Derivatives Based on Computational Models

Computational models are instrumental in guiding the design of this compound derivatives with desired properties, particularly for applications in medicinal chemistry and materials science. By understanding the structure-activity relationships (SAR) at a molecular level, researchers can rationally modify the parent compound to enhance its efficacy, selectivity, or other physicochemical characteristics.

One of the primary applications of computational modeling in this context is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, in the design of enzyme inhibitors, docking studies can reveal key interactions between the this compound scaffold and the active site of the enzyme. This information allows for the strategic placement of functional groups on the pyrazole or pyridine rings to enhance binding affinity. Structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives have led to the discovery of selective modulators for specific receptors, demonstrating the power of this approach nih.govnih.gov.

Computational approaches also aid in the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). By calculating molecular descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, scientists can predict the druglikeness of novel derivatives before their synthesis, thus prioritizing compounds with a higher probability of success in later developmental stages.

Furthermore, quantum chemical calculations can be used to understand and predict the electronic properties of derivatives. For example, the effect of substituting different groups on the aromatic rings on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. These parameters are crucial for applications in materials science, such as in the design of new ligands for metal complexes with specific electronic or photophysical properties. The structure of pyrazolylpyridine has been shown to determine the photophysical and chemical properties of the resulting metal complexes, which can be explored through computational methods researchgate.net.

Derivatization and Structural Modification of 4 Pyrazol 1 Ylmethyl Pyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nature of its nitrogen atom, which deactivates it towards certain reactions while activating it for others.

Electrophilic Aromatic Substitution

Compared to benzene (B151609), the pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr). wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the ring, and its basic lone pair readily interacts with electrophiles or Lewis acid catalysts, leading to the formation of a positively charged pyridinium (B92312) species that is even more deactivated. wikipedia.orggcwgandhinagar.com Consequently, forcing conditions are often required for reactions like nitration or halogenation. When substitution does occur, it is directed to the C-3 (or β) position. gcwgandhinagar.comresearchgate.net For instance, nitration of pyridine itself requires harsh conditions and gives low yields of 3-nitropyridine. researchgate.net Activating the ring, for example by forming a pyridine-N-oxide, can facilitate electrophilic substitution. wikipedia.orggcwgandhinagar.com

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (α) and C-4 (γ) positions. gcwgandhinagar.comstackexchange.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. stackexchange.com The presence of a good leaving group, such as a halide, at the C-2 or C-4 position is typically required for this reaction to proceed efficiently. For example, 2- and 4-halopyridines readily react with nucleophiles. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the influence of the leaving group. nih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridines, allowing for the formation of C-C and C-N bonds. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are commonly employed. researchgate.net These methods typically involve a pre-functionalized pyridine, often a halopyridine (bromo- or iodo-), which acts as an electrophilic coupling partner with an organometallic reagent. For instance, palladium-catalyzed Suzuki-Miyaura coupling of potassium pyridine-2-trifluoroborates with various aryl halides produces the corresponding biaryl compounds in moderate to good yields. researchgate.net Similarly, direct C-H activation and arylation of pyridine rings, often directed by the pyridine nitrogen itself, has emerged as an attractive alternative to traditional cross-coupling reactions. nih.govnih.gov

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring provides additional sites for modification, with both nitrogen and carbon atoms being potential targets for derivatization.

N-Substitution Reactions

In 4-(pyrazol-1-ylmethyl)pyridine, the N-1 position of the pyrazole ring is already occupied. Further substitution at the N-2 position is possible but leads to the formation of a cationic 1,2-dialkylpyrazolium salt. rrbdavc.org This reaction typically occurs when an N-alkyl pyrazole is treated with an alkylating agent like an alkyl halide. rrbdavc.org The regioselectivity of N-alkylation on an unsubstituted pyrazole ring can be influenced by steric and electronic factors of substituents already on the ring, as well as the reaction conditions. acs.orgsci-hub.stmdpi.com

C-Substitution Reactions

The carbon atoms of the pyrazole ring can undergo substitution, most commonly through electrophilic aromatic substitution. The C-4 position is the most nucleophilic and, therefore, the most reactive towards electrophiles. rrbdavc.orgresearchgate.netmdpi.comencyclopedia.pub This allows for a variety of functional groups to be introduced selectively at this position.

Common C-4 functionalization reactions include:

Halogenation: Pyrazoles can be readily halogenated at the C-4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). acs.orgbeilstein-journals.orgresearchgate.net

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a highly effective method for introducing a formyl (-CHO) group at the C-4 position of N-substituted pyrazoles. nih.govmdpi.comresearchgate.netigmpublication.orgmdpi.com This reaction proceeds by generating a Vilsmeier reagent which acts as the electrophile. researchgate.net

Nitration: Similar to other electrophilic substitutions, nitration of the pyrazole ring typically occurs at the C-4 position. mdpi.com

The table below summarizes key C-4 functionalization reactions on N-substituted pyrazole rings, as documented in the literature.

| Reaction Type | Reagent(s) | Position of Functionalization | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C-4 | 4-Bromo-1-substituted-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) | C-4 | 4-Chloro-1-substituted-pyrazole |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C-4 | 1-Substituted-pyrazole-4-carbaldehyde |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | C-4 | 4-Nitro-1-substituted-pyrazole |

Modifications of the Methylene (B1212753) Bridge

The methylene (-CH₂) bridge is a key structural element in this compound, providing conformational flexibility that distinguishes it from its more rigid, directly-linked analogue, 4-(1H-pyrazol-1-yl)pyridine. benchchem.com This flexibility influences its coordination behavior with metal ions. While direct, single substitution on the methylene carbon is less commonly documented, modifications involving this bridge are typically achieved through synthetic strategies that replace or build upon the central carbon linker.